1-(Benzylsulfonyl)-4-(5-bromo-2-methoxybenzyl)piperazine
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Overview
Description
1-(Benzylsulfonyl)-4-(5-bromo-2-methoxybenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzylsulfonyl and 5-bromo-2-methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-4-(5-bromo-2-methoxybenzyl)piperazine typically involves multi-step organic reactions. One common method includes:
Formation of the piperazine ring: Starting with a suitable piperazine precursor.
Introduction of the benzylsulfonyl group: This can be achieved through sulfonylation reactions using reagents like benzylsulfonyl chloride.
Attachment of the 5-bromo-2-methoxybenzyl group: This step involves nucleophilic substitution reactions where the piperazine nitrogen attacks the electrophilic carbon of the 5-bromo-2-methoxybenzyl halide.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-4-(5-bromo-2-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(5-bromo-2-methoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(5-bromo-2-methoxybenzyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
N-Benzyl-5-bromo-2-methoxybenzenesulfonamide: Shares structural similarities but differs in the functional groups attached to the piperazine ring.
5-Bromo-2-methoxybenzyl alcohol: Similar aromatic substitution but lacks the piperazine ring and sulfonyl group.
Uniqueness: 1-(Benzylsulfonyl)-4-(5-bromo-2-methoxybenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C19H23BrN2O3S |
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Molecular Weight |
439.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23BrN2O3S/c1-25-19-8-7-18(20)13-17(19)14-21-9-11-22(12-10-21)26(23,24)15-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
UAZRCRPGTJUHMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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